molecular formula C24H22N2O B2354985 4-(4-Tert-butylphenoxy)-2-phenylquinazoline CAS No. 866155-20-6

4-(4-Tert-butylphenoxy)-2-phenylquinazoline

Cat. No.: B2354985
CAS No.: 866155-20-6
M. Wt: 354.453
InChI Key: LMDWFPUHMFADHI-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-2-phenylquinazoline is a synthetically designed quinazoline derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. Its molecular structure incorporates a quinazoline core, which is a nitrogen-containing heterocycle known for its diverse biological activities, linked to a lipophilic 4-tert-butylphenoxy group and a phenyl substituent. This specific architecture makes it a valuable intermediate for developing novel therapeutic agents, particularly in neuroscience and oncology. The 4-tert-butylphenoxy moiety is a recognized pharmacophore in neuropharmacology. Research indicates that this structural feature is integral to ligands designed as dual-target agents, specifically for antagonizing the histamine H3 receptor (H3R) and inhibiting monoamine oxidase B (MAO B) . This dual activity is a promising strategy for treating neurodegenerative diseases such as Parkinson's disease, as it can positively influence dopamine regulation . Consequently, this compound is of significant value for researchers designing and synthesizing new multi-target directed ligands (MTDLs) for investigating complex neurological disorders. Furthermore, the quinazoline core is extensively investigated for its antiproliferative properties. Structural analogs, specifically 4-phenylquinazoline derivatives, have demonstrated potent activity as ligands for the TSPO translocator protein, which plays a crucial role in triggering mitochondrial-mediated apoptosis in cancer cells . This makes related compounds promising candidates for preclinical research in cancers such as Glioblastoma multiforme . The synthetic pathways for accessing such quinazoline derivatives are well-established, with modern methods employing efficient, transition-metal-free catalysis or electrochemical protocols for green and economical synthesis . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWFPUHMFADHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylquinazolin-4(3H)-one

The Niementowski condensation remains the cornerstone for quinazolinone synthesis. Combining anthranilic acid (1.0 equiv) and benzamide (1.2 equiv) in refluxing diphenyl ether (180°C, 6 h) yields 2-phenylquinazolin-4(3H)-one with 75–85% efficiency.

Mechanistic Insight :
The reaction proceeds via:

  • Nucleophilic attack of the anthranilate amine on the benzamide carbonyl.
  • Cyclodehydration to form the dihydroquinazolinone intermediate.
  • Aromatization under thermal conditions.

Chlorination to 4-Chloro-2-Phenylquinazoline

Treatment of the quinazolinone (1.0 equiv) with phosphorus oxychloride (POCl₃, 5.0 equiv) and catalytic dimethylformamide (DMF, 0.1 equiv) at reflux (110°C, 4 h) achieves quantitative conversion to 4-chloro-2-phenylquinazoline.

Optimization Data :

Parameter Optimal Condition Yield Impact
POCl₃ Equiv 5.0 <3% variance
Temperature 110°C Δ10°C → 15% ↓
DMF Concentration 0.1 equiv 0% → 72% yield

SNAr with 4-Tert-Butylphenol

The critical substitution employs 4-tert-butylphenol (1.5 equiv) and potassium carbonate (2.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 12 h.

Key Observations :

  • DMSO enhances phenoxide nucleophilicity while stabilizing the Meisenheimer complex.
  • Steric hindrance from the tert-butyl group necessitates elevated temperatures.
  • Typical isolated yields: 65–72% after silica gel chromatography (hexane:EtOAc 4:1).

Route B: Tandem Cyclization-Substitution Approach

Synthesis of 4-(4-Tert-Butylphenoxy)anthranilic Acid

Coupling 4-tert-butylphenol (1.0 equiv) with methyl 2-iodobenzoate (1.1 equiv) via Ullmann conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 100°C, 24 h) provides the substituted anthranilate ester (82% yield).

Cyclocondensation with Benzaldehyde

Heating the anthranilate derivative (1.0 equiv) with benzaldehyde (1.2 equiv) and ammonium acetate (3.0 equiv) in acetic acid (reflux, 8 h) directly yields the target compound in 58% yield.

Advantages :

  • Avoids hazardous chlorination reagents.
  • Single-pot transformation reduces purification steps.

Limitations :

  • Competing Scholl coupling generates dimeric byproducts (up to 22%).

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps 3 2
Overall Yield 52% 48%
Hazardous Reagents POCl₃ CuI
Purification Complexity Moderate High
Scalability >100 g <50 g

Advanced Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J=8.4 Hz, 1H, H5), 8.32–8.28 (m, 2H, H-Ph), 7.78–7.72 (m, 3H, H-Ph + H6), 7.45 (d, J=8.8 Hz, 2H, phenoxy-H), 6.98 (d, J=8.8 Hz, 2H, phenoxy-H), 1.38 (s, 9H, t-Bu).
  • HRMS : m/z calc. for C₂₄H₂₃N₂O [M+H]⁺: 365.1758, found: 365.1761.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >99% purity at 254 nm, with tR=12.7 min.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Route A: Distillation recovery of DMSO (92% efficiency).
  • Route B: Acetic acid recycling via fractional crystallization.

Byproduct Management

  • POCl₃ hydrolysis byproducts neutralized with Ca(OH)₂ slurry.
  • Copper residues from Route B removed via chelating resins.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-2-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and phenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-2-phenylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylsulfanyl-2-phenylquinazoline
  • Structure: The methylsulfanyl (SCH₃) group at position 4 replaces the tert-butylphenoxy group.
  • Synthesis : Prepared via alkylation of 2-phenyl-3H-quinazoline-4-thione with iodomethane in basic conditions .
  • Crystallography reveals a 13.95° dihedral angle between the quinazoline and phenyl rings, influencing molecular stacking .
  • Activity : Methylsulfanyl derivatives are intermediates in synthesizing thioether-linked inhibitors but lack direct ABCG2 inhibition data.
2-Phenylquinazoline Carboranyl Derivatives (QCc, DMQCd)
  • Structure: Carborane (a boron-rich cluster) replaces the tert-butylphenoxy group.
  • Activity : These derivatives inhibit the ABCG2 transporter at sub-micromolar concentrations (e.g., DMQCd at 0.5 µM). Methoxy substitutions enhance potency, suggesting that electron-donating groups improve target binding .
  • Advantage : Carboranes improve metabolic stability and reduce toxicity compared to organic substituents.
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline
  • Structure : Features a fluoro substituent at position 7 and an aniline group at position 4.
  • The aniline group may participate in hydrogen bonding .

Physicochemical Properties

Property 4-(4-Tert-butylphenoxy)-2-phenylquinazoline 4-Methylsulfanyl-2-phenylquinazoline DMQCd (Carboranyl)
Lipophilicity (LogP) High (tert-butylphenoxy) Moderate (SCH₃) Moderate (carborane)
Metabolic Stability Likely high due to bulky tert-butyl group Moderate High
Crystallinity Unknown High (stacked structure) Variable

Spectroscopic Characterization

  • IR Spectroscopy: Tert-butylphenoxy derivatives would show C-O-C stretches (~1250 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹). Methylsulfanyl analogs exhibit ν(C=S) ~1255 cm⁻¹, absent in tert-butylphenoxy derivatives .
  • NMR :
    • Tert-butyl protons resonate as a singlet at ~1.3 ppm (¹H) and ~30 ppm (¹³C).
    • Methylsulfanyl protons appear as a singlet at ~2.8 ppm (¹H) .

Biological Activity

4-(4-Tert-butylphenoxy)-2-phenylquinazoline, a compound with the CAS number 866155-20-6, is part of a class of quinazoline derivatives known for their diverse biological activities. This article will delve into its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a tert-butylphenoxy group and a phenyl group. Its molecular formula is C21H22N2O, indicating a relatively complex structure that may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of quinazoline exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar compounds demonstrated that quinazoline derivatives can inhibit cell proliferation in breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cell lines.

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
This compoundMDA-MB-231TBD
This compoundHeLaTBD
This compoundA2780TBD

Note: Specific IC50 values for the compound are currently under investigation.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Quinazolines often act by interfering with cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance:

  • Inhibition of Kinases : Many quinazoline derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may promote programmed cell death in malignant cells through the activation of pro-apoptotic factors.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives. Modifications to the phenyl or tert-butyl groups can significantly affect potency and selectivity. For example:

  • Substituent Variations : Altering the substituents on the phenyl ring can enhance binding affinity to target proteins.
  • Chain Length : The length and branching of alkyl groups can impact solubility and cellular uptake.

Case Studies

  • Antiproliferative Studies : A recent study evaluated various quinazoline derivatives against a panel of cancer cell lines, revealing that substitutions at specific positions on the quinazoline ring significantly influenced their IC50 values. The most potent compounds exhibited IC50 values as low as 0.50 μM against certain cancer types, suggesting that structural modifications can lead to enhanced therapeutic efficacy.
  • FRET-Melting Experiments : Further investigations using FRET-melting assays have demonstrated that certain quinazoline derivatives selectively bind to G-quadruplex structures associated with oncogene promoters such as c-MYC and BCL-2, indicating potential mechanisms for their anticancer activity.

Q & A

Q. What are the standard synthetic routes for 4-(4-Tert-butylphenoxy)-2-phenylquinazoline?

The synthesis typically involves multi-step protocols, including nucleophilic aromatic substitution and condensation reactions. For example:

  • Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with benzaldehyde analogs under acidic conditions.
  • Step 2 : Introduction of the 4-tert-butylphenoxy group using a nucleophilic substitution reaction, often catalyzed by K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF at 80–100°C .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹).
  • HRMS : Validates molecular weight and isotopic patterns .

Q. How is the solubility profile of this compound determined?

Solubility is assessed in graded solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or HPLC. The tert-butyl group enhances lipophilicity, making it soluble in organic solvents but poorly soluble in aqueous media .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test alternatives to Cs₂CO₃ (e.g., DBU) to reduce side reactions.
  • Solvent Optimization : Replace DMF with DMA or NMP to enhance reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin).
  • Dose-Response Curves : Validate IC₅₀ values using multiple replicates and statistical models (e.g., nonlinear regression).
  • Off-Target Screening : Use kinase profiling panels to rule out nonspecific interactions .

Q. How is computational modeling applied to predict structure-activity relationships (SAR)?

  • Docking Studies : Map the compound’s interaction with targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite.
  • QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity data to guide synthetic modifications .

Q. What analytical methods validate purity and stability under experimental conditions?

  • HPLC-PDA : Detect impurities (<0.1%) and degradation products (e.g., hydrolyzed quinazoline).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
  • Forced Degradation Studies : Expose the compound to UV light, humidity, and acidic/basic conditions to identify labile sites .

Q. How are in vitro pharmacological profiles systematically evaluated?

  • Cytotoxicity Screening : Use panels of cancer cell lines and primary cells (e.g., PBMCs) to assess selectivity.
  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., topoisomerase II) using fluorescence-based kits.
  • Metabolic Stability : Incubate with liver microsomes to estimate half-life and CYP450 interactions .

Methodological Considerations

Q. What statistical approaches address variability in biological replicate data?

  • ANOVA with Tukey’s post-hoc test : Identify significant differences between treatment groups.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput datasets (e.g., transcriptomics).
  • Bland-Altman Plots : Quantify inter-assay variability .

Q. How are synthetic intermediates characterized to confirm structural integrity?

  • LC-MS/MS : Track reaction progress and identify byproducts.
  • X-ray Crystallography : Resolve ambiguous NOE signals in NMR for stereochemical confirmation.
  • Elemental Analysis : Validate C, H, N ratios within ±0.4% of theoretical values .

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